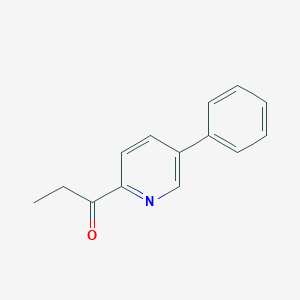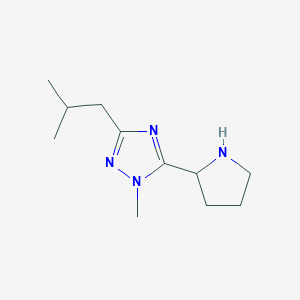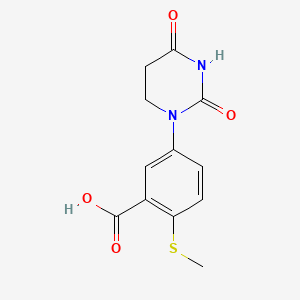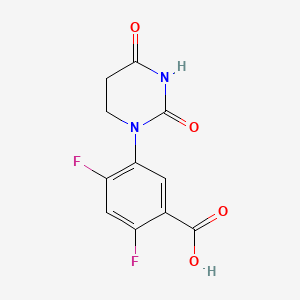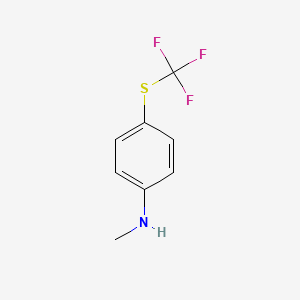
N-methyl-4-(trifluoromethylthio)-aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-[(trifluoromethyl)sulfanyl]aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[(trifluoromethyl)sulfanyl]aniline typically involves the introduction of the trifluoromethyl group through various methods. One common approach is the use of N-methyl-N-tosyl trifluoromethanesulfenamide as a reagent for trifluoromethylthiolation. This reagent reacts with heteroatomic nucleophiles, organometallic reagents, and can undergo aromatic electrophilic substitution with electron-rich aromatic and heteroaromatic compounds .
Industrial Production Methods
Industrial production methods for N-methyl-4-[(trifluoromethyl)sulfanyl]aniline often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not publicly disclosed.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-4-[(trifluoromethyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aniline derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-[(trifluoromethyl)sulfanyl]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of N-methyl-4-[(trifluoromethyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its binding affinity to receptors and enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-methyl-4-[(trifluoromethyl)sulfanyl]aniline include:
- N-methyl-N-tosyl trifluoromethanesulfenamide
- 4-(Trifluoromethyl)aniline
- 4-(Trifluoromethyl)benzyl bromide
Uniqueness
N-methyl-4-[(trifluoromethyl)sulfanyl]aniline is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, chemical stability, and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H8F3NS |
|---|---|
Molekulargewicht |
207.22 g/mol |
IUPAC-Name |
N-methyl-4-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C8H8F3NS/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5,12H,1H3 |
InChI-Schlüssel |
DCHUHOWQIKAIQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


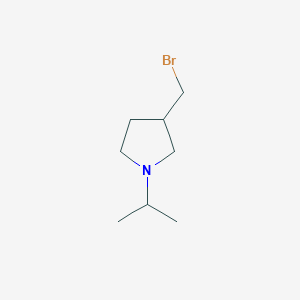
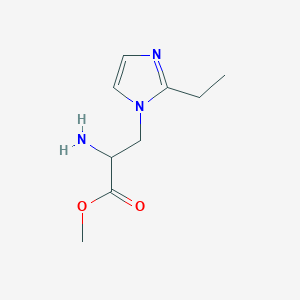

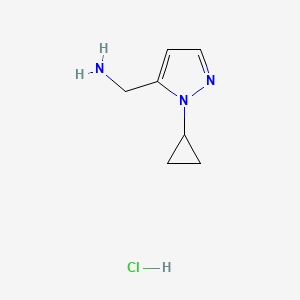
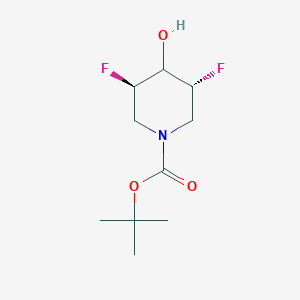
![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13490846.png)
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13490853.png)
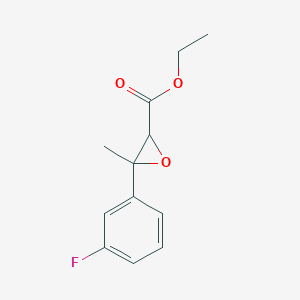
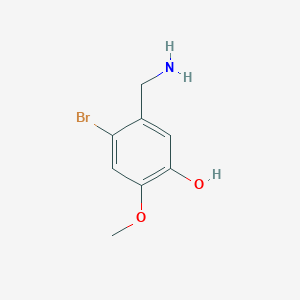
![sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate](/img/structure/B13490887.png)
